1-(2,6-Diiodophenyl)propan-2-one
Description
1-(2,6-Diiodophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with iodine atoms at the 2- and 6-positions of the phenyl ring. The diiodo substitution confers unique electronic and steric properties, influencing its reactivity and stability. For example, palladium-catalyzed α-arylation or domino reactions (as used for structurally related compounds in ) may be applicable, with modifications to accommodate iodine’s bulk and low electronegativity.
Properties
Molecular Formula |
C9H8I2O |
|---|---|
Molecular Weight |
385.97 g/mol |
IUPAC Name |
1-(2,6-diiodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8I2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 |
InChI Key |
WLJPMQFHCSFNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Diiodophenyl)propan-2-one can be synthesized through several methods. One common approach involves the iodination of 1-phenylpropan-2-one using iodine and a suitable oxidizing agent. The reaction typically requires a solvent such as acetic acid and is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Diiodophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the iodine atoms.
Scientific Research Applications
1-(2,6-Diiodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Diiodophenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s iodine atoms and ketone group play crucial roles in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The substitution pattern and halogen type critically differentiate 1-(2,6-Diiodophenyl)propan-2-one from analogous compounds:
Key Observations:
- Electronic Properties: Iodine’s weak electron-withdrawing nature contrasts with fluorine’s strong electronegativity in 2,6-difluoro derivatives, which render the aryl ring highly electron-deficient . Methoxy groups (as in the 4-methoxy-substituted compound ) introduce electron-donating effects, altering reaction pathways.
Physical and Chemical Properties
- Molecular Weight and Solubility: The diiodo compound’s high molecular weight (433.97 g/mol) suggests lower solubility in polar solvents compared to difluoro/chloro analogs (e.g., 216.60 g/mol for the 2,6-difluoro derivative ).
- Stability: Iodine’s susceptibility to photolytic or thermal degradation may reduce stability relative to fluorine- or chlorine-containing analogs, necessitating storage under inert conditions.
Reactivity in Further Functionalization
- Nucleophilic Aromatic Substitution (NAS): The electron-deficient aryl ring in 2,6-difluoro derivatives facilitates NAS, whereas the diiodo compound’s weaker electron-withdrawing effects and steric bulk may hinder such reactions .
- Cross-Coupling Reactions: Pd-catalyzed couplings (e.g., Suzuki-Miyaura) are less efficient with iodine compared to bromine or chlorine, though iodine’s ability to act as a directing group could offset this limitation .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-(2,6-Diiodophenyl)propan-2-one, also known as diiodobenzyl ketone, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8I2O
- Molecular Weight : 357.98 g/mol
Antimicrobial Activity
Research has indicated that derivatives of diiodobenzyl compounds exhibit significant antimicrobial properties. A study by Siddiqui et al. (2018) demonstrated that various diiodobenzyl alcohol derivatives showed selective antibacterial activity against Gram-positive strains. The results suggested that these compounds could serve as potential candidates for developing new antimicrobial agents .
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Diiodobenzyl Alcohol | Antibacterial | Gram-positive bacteria | Siddiqui et al., 2018 |
| This compound | Antifungal | Various fungi | ResearchGate Study |
Anticancer Activity
The anticancer potential of diiodobenzyl compounds has also been explored. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells. The mechanism of action is thought to involve the induction of apoptosis and the inhibition of cell cycle progression. For instance, a study highlighted the cytotoxic effects of diiodobenzyl ketones on various cancer cell lines, suggesting their potential use in cancer therapy .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | ResearchGate Study |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest | ResearchGate Study |
Case Study 1: Antibacterial Efficacy
In a comparative study, various diiodobenzyl derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that certain modifications to the diiodobenzyl structure significantly enhanced antibacterial activity against specific strains, emphasizing the importance of structural optimization in drug development .
Case Study 2: Cytotoxicity in Cancer Cells
A detailed analysis was conducted on the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability, with notable effects observed at concentrations above 10 µM. Further investigations into the molecular pathways involved revealed alterations in apoptosis-related proteins, reinforcing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
